

Side-by-side comparison of AZM475271 and other Src family kinase inhibitors

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Compound of Interest		
Compound Name:	AZM475271	
Cat. No.:	B1684639	Get Quote

AZM475271: A Comparative Analysis with Other Src Family Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the Src family kinase inhibitor **AZM475271** with other prominent inhibitors in the same class, including Dasatinib, Saracatinib, and Bosutinib. The information presented is based on available preclinical data to assist researchers in evaluating these compounds for their studies.

Executive Summary

AZM475271 is a selective inhibitor of Src family kinases with demonstrated preclinical activity in cancer models.[1][2][3][4] It has been shown to reduce tumor growth and metastasis, and to sensitize cancer cells to chemotherapy.[2][4] This guide compares its biochemical potency and biological activity with other well-characterized Src inhibitors. While comprehensive kinase selectivity profiling data for AZM475271 against a broad panel of kinases is not publicly available, this comparison is based on published inhibitory concentrations (IC50) for a limited set of kinases. Furthermore, no clinical trial data for AZM475271 is publicly available at this time.

Data Presentation



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Table 1: Kinase Inhibitory Potency (IC50, μΜ)

This table summarizes the half-maximal inhibitory concentrations (IC50) of **AZM475271** and other Src family kinase inhibitors against various kinases. Lower values indicate higher potency.

Kinase	AZM475271	Dasatinib	Saracatinib	Bosutinib
Src	0.01[3]	<0.001	0.0027	0.0012
Lck	0.03[3]	<0.001	<0.004	N/A
c-Yes	0.08[3]	N/A	0.004	N/A
Bcr-Abl	N/A	<0.001	0.03	0.001
c-Kit	N/A	N/A	0.2	N/A
PDGFRβ	N/A	N/A	N/A	N/A

N/A: Data not publicly available.

Table 2: Biological Activity Profile

This table outlines the key biological activities and effects observed for each inhibitor in preclinical studies.



Inhibitor	Model System	Observed Effects	Reference
AZM475271	Pancreatic Cancer (Orthotopic Nude Mouse)	Reduced tumor volume, decreased metastasis, increased apoptosis, sensitized tumors to gemcitabine.	[2][4]
Pancreatic Cancer Cells	Inhibited TGF-β- induced cell migration and gene expression.		
Dasatinib	Pancreatic Cancer (Orthotopic Nude Mouse)	Decreased tumor size and reduced metastasis.	[5]
Saracatinib	Pancreatic Cancer Stem Cells	Reduced clonogenic, self-renewal, and tumor-initiating capacity.	[6]
Bosutinib	Chronic Myeloid Leukemia	Potent inhibition of Bcr-Abl.	

Experimental Protocols

Detailed experimental protocols for the specific IC50 values of **AZM475271** are not publicly available. The following are general, representative protocols for key experiments used to characterize Src family kinase inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

Purified recombinant Src family kinase



- Specific peptide substrate for the kinase
- ATP (Adenosine triphosphate)
- Test inhibitor (e.g., AZM475271) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO.
- Add a small volume of each inhibitor dilution to the wells of a 384-well plate. Include control
 wells with DMSO only (100% activity) and wells without enzyme (0% activity).
- Add the purified kinase to each well and incubate to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
 This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
- Measure the signal (e.g., luminescence) using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Western Blotting for Src Phosphorylation (General Protocol)

This method is used to assess the effect of an inhibitor on the phosphorylation state of Src kinase and its downstream targets within a cell.

Materials:

- Cultured cells (e.g., pancreatic cancer cell line)
- Test inhibitor (e.g., AZM475271)
- Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (specific for phosphorylated Src (p-Src) and total Src)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

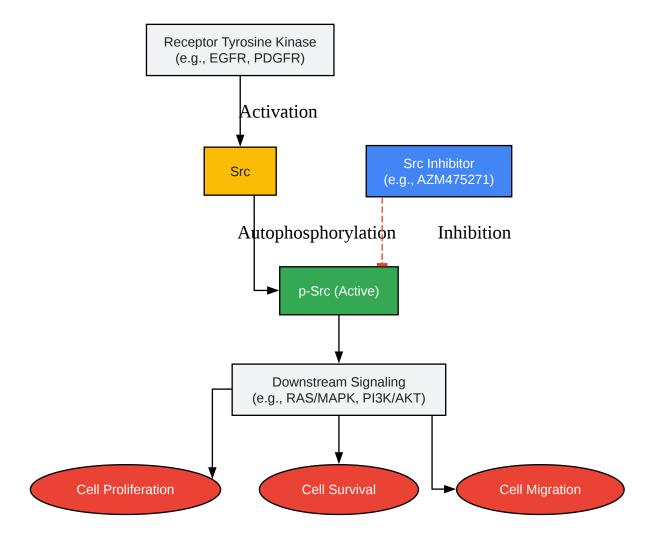
- Culture cells to the desired confluency and then treat with various concentrations of the inhibitor for a specified time.
- Lyse the cells with ice-cold lysis buffer to extract total protein.



- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins from the gel to a membrane.
- Block the membrane with blocking buffer to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for p-Src.
- Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Src.
- Quantify the band intensities to determine the relative change in Src phosphorylation upon inhibitor treatment.

Mandatory Visualization





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Caption: Simplified Src signaling pathway and the point of inhibition.



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Caption: General workflow for a biochemical kinase inhibition assay.



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